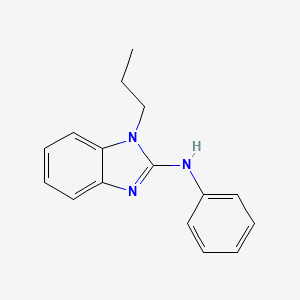

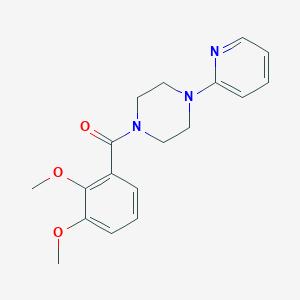

N-phenyl-1-propyl-1H-benzimidazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzimidazole derivatives, including N-phenyl-1-propyl-1H-benzimidazol-2-amine, typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under specific conditions. A notable method for synthesizing such compounds involves the use of CuI/L5 catalyst systems for the amination of arylhalides with guanidines or amidines, leading to the formation of 1-H-2-substituted benzimidazoles in modest yields through tandem aminations of 1,2-dihaloarenes (Deng, McAllister, & Mani, 2009).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including this compound, is characterized by a benzene ring fused to an imidazole ring. This structure is crucial for the compound's chemical behavior and interaction with various biological targets. The N-phenyl substitution adds to the lipophilicity and potential binding affinities of the molecule. X-ray crystallography studies have provided detailed insights into the planar nature of the benzimidazole ring system and its conformational aspects (Eryigit & Kendi, 1998).

Chemical Reactions and Properties

Benzimidazole compounds, including this compound, participate in various chemical reactions, such as N-alkylation, sulfonation, and nitrosation, leading to a wide array of derivatives with diverse biological activities. These reactions are often influenced by the nature of the substituents and the reaction conditions. For instance, benzimidazol-2-amine can undergo regioselective arylsulfonylation, demonstrating the compound's versatility in chemical synthesis (Kaipnazarov et al., 2013).

Mecanismo De Acción

Target of Action

Benzimidazole derivatives have been reported to act as allosteric activators of human glucokinase . Glucokinase is a cytosolic enzyme primarily expressed in pancreatic β-cells and liver hepatocytes .

Mode of Action

Similar benzimidazole derivatives have been found to increase the catalytic action of glucokinase . This suggests that N-phenyl-1-propyl-1H-benzimidazol-2-amine might interact with its targets, leading to changes in their activity.

Biochemical Pathways

It’s known that glucokinase plays a crucial role in the regulation of carbohydrate metabolism . Therefore, it can be inferred that this compound might influence these pathways.

Pharmacokinetics

Benzimidazole derivatives are known for their broad range of bioactivities and excellent bioavailability .

Result of Action

Similar benzimidazole derivatives have shown significant hypoglycemic effects for therapy of type-2 diabetes in animal as well as human models .

Direcciones Futuras

Benzimidazole and its derivatives have been extensively studied due to their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs . Therefore, the future direction could involve further exploration of the biological activities of “N-phenyl-1-propyl-1H-benzimidazol-2-amine” and its potential applications in drug development.

Propiedades

IUPAC Name |

N-phenyl-1-propylbenzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3/c1-2-12-19-15-11-7-6-10-14(15)18-16(19)17-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCXMIGZXRJMNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B5707169.png)

![2-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5707176.png)

![2-(benzylthio)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5707192.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide](/img/structure/B5707210.png)

![2-(4-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5707244.png)

![N-{amino[(4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene)amino]methylene}-3,4-dichlorobenzamide](/img/structure/B5707264.png)